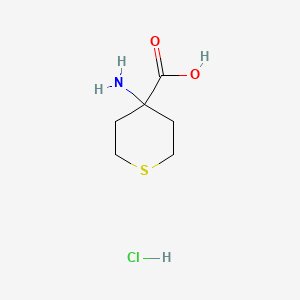
(5-phenyl-1,3-oxazol-4-yl)methanamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
“(5-phenyl-1,3-oxazol-4-yl)methanamine hydrochloride” is a heterocyclic molecule that has been gaining significant interest in scientific research. It is part of a collection of unique chemicals provided by Sigma-Aldrich to early discovery researchers .
Synthesis Analysis
The synthesis of 1,3-oxazoles, such as “(5-phenyl-1,3-oxazol-4-yl)methanamine hydrochloride”, involves several methods. One method involves the direct arylation of oxazoles with high regioselectivity at both C-5 and C-2 for a wide range of aryl and heteroaryl bromides, chlorides, iodides, and triflates . Another method involves a [2 + 2 + 1] annulation of terminal alkynes, nitriles, and oxygen atoms using 8-methylquinoline N-oxide as an oxidant .Molecular Structure Analysis
The molecular formula of “(5-phenyl-1,3-oxazol-4-yl)methanamine hydrochloride” is C10H11ClN2O . The molecular weight is 210.66 .Chemical Reactions Analysis
The chemical reactions involving 1,3-oxazoles, such as “(5-phenyl-1,3-oxazol-4-yl)methanamine hydrochloride”, are diverse. For instance, palladium-catalyzed C-5 arylation of oxazoles is preferred in polar solvents, whereas C-2 arylation is preferred in nonpolar solvents . Another reaction involves an I2/Cu(NO3)2•3H2O-assisted generation of α-iodo acetophenones, a Kornblum oxidation to phenylglyoxals, a condensation to imines, and a decarboxylation/annulation/oxidation reaction sequence .Safety and Hazards
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for (5-phenyl-1,3-oxazol-4-yl)methanamine hydrochloride involves the reaction of 5-phenyl-1,3-oxazol-4-carboxylic acid with thionyl chloride to form 5-phenyl-1,3-oxazol-4-yl chloride. This intermediate is then reacted with methylamine to form (5-phenyl-1,3-oxazol-4-yl)methanamine, which is subsequently treated with hydrochloric acid to form the hydrochloride salt.", "Starting Materials": [ "5-phenyl-1,3-oxazol-4-carboxylic acid", "thionyl chloride", "methylamine", "hydrochloric acid" ], "Reaction": [ "Step 1: 5-phenyl-1,3-oxazol-4-carboxylic acid is dissolved in thionyl chloride and heated to reflux.", "Step 2: The reaction mixture is cooled and excess thionyl chloride is removed under reduced pressure.", "Step 3: The resulting 5-phenyl-1,3-oxazol-4-yl chloride is dissolved in anhydrous ether and added dropwise to a solution of methylamine in anhydrous ether.", "Step 4: The reaction mixture is stirred at room temperature for several hours.", "Step 5: The solvent is removed under reduced pressure and the resulting (5-phenyl-1,3-oxazol-4-yl)methanamine is dissolved in hydrochloric acid.", "Step 6: The solution is concentrated under reduced pressure to yield (5-phenyl-1,3-oxazol-4-yl)methanamine hydrochloride as a white solid." ] } | |
CAS-Nummer |
2639447-75-7 |
Produktname |
(5-phenyl-1,3-oxazol-4-yl)methanamine hydrochloride |
Molekularformel |
C10H11ClN2O |
Molekulargewicht |
210.7 |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



